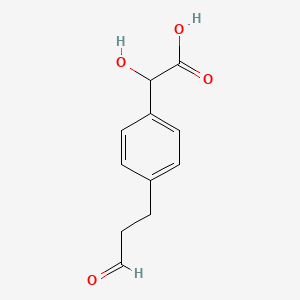
(4-(Carboxy(hydroxy)methyl)phenyl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Carboxy(hydroxy)methyl)phenyl)propanal is an organic compound with the molecular formula C11H12O4 It is characterized by the presence of a carboxylic acid group, a hydroxyl group, and an aldehyde group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Carboxy(hydroxy)methyl)phenyl)propanal typically involves the reaction of 4-hydroxybenzaldehyde with appropriate reagents to introduce the carboxylic acid and hydroxyl groups. One common method involves the use of a Grignard reagent followed by oxidation to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(4-(Carboxy(hydroxy)methyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: (4-(Carboxy(hydroxy)methyl)phenyl)propanoic acid.
Reduction: (4-(Carboxy(hydroxy)methyl)phenyl)propanol.
Substitution: Various esters or ethers depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, (4-(Carboxy(hydroxy)methyl)phenyl)propanal is used as an intermediate in the synthesis of more complex molecules. Its functional groups make it a versatile building block for organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and carboxylic acids. It serves as a model compound for understanding metabolic pathways.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity allows for the creation of specialized materials with desired properties.
Mechanism of Action
The mechanism of action of (4-(Carboxy(hydroxy)methyl)phenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the carboxylic acid group, making it less versatile in certain reactions.
4-Carboxybenzaldehyde: Lacks the hydroxyl group, limiting its reactivity in nucleophilic substitution reactions.
4-Hydroxybenzoic acid: Lacks the aldehyde group, reducing its potential for forming covalent bonds with proteins.
Uniqueness
(4-(Carboxy(hydroxy)methyl)phenyl)propanal is unique due to the presence of all three functional groups (carboxylic acid, hydroxyl, and aldehyde) on a single phenyl ring
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-hydroxy-2-[4-(3-oxopropyl)phenyl]acetic acid |
InChI |
InChI=1S/C11H12O4/c12-7-1-2-8-3-5-9(6-4-8)10(13)11(14)15/h3-7,10,13H,1-2H2,(H,14,15) |
InChI Key |
YMCAKHQXIIICSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC=O)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride;hydrochloride](/img/structure/B14782640.png)
![2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B14782648.png)
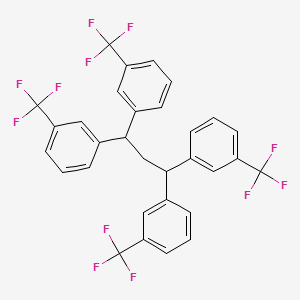
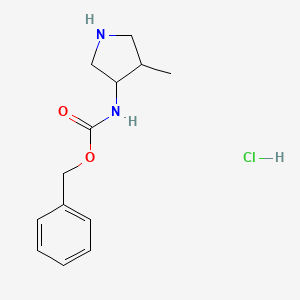
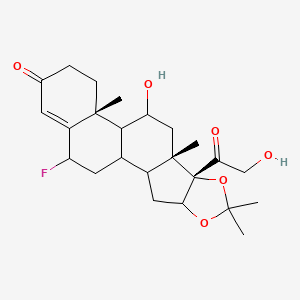

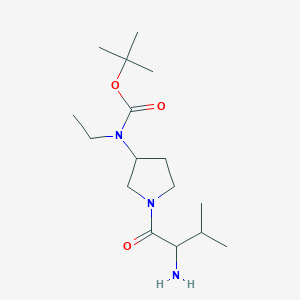
![(e)-4-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B14782687.png)
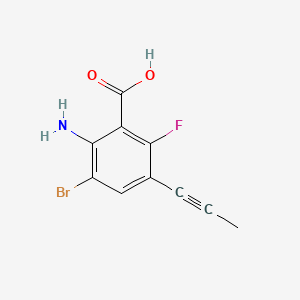
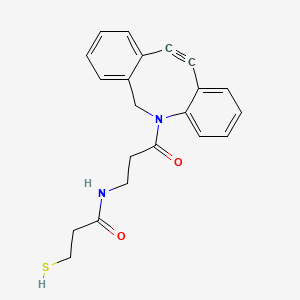
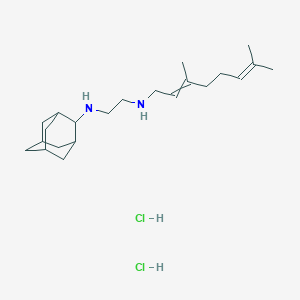
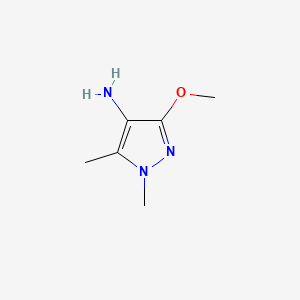
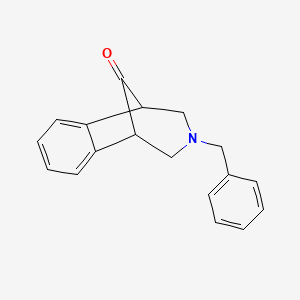
![1-(4-Hydroxyphenyl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B14782729.png)
